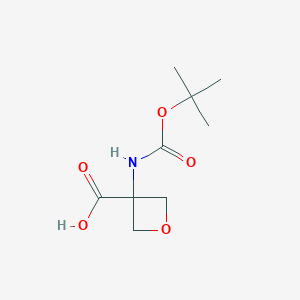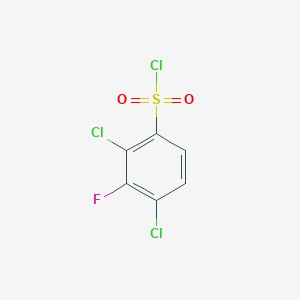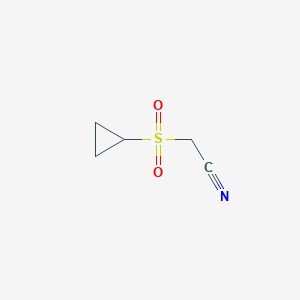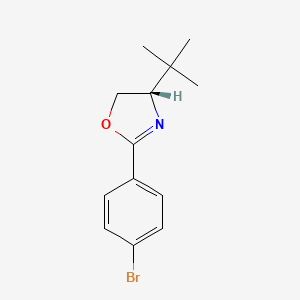
1-benzyl-4-ethynyl-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
1-Benzyl-4-ethynyl-1H-pyrazole is part of a broader family of pyrazole derivatives that have been extensively studied for various scientific applications. Research has focused on synthesizing and characterizing these compounds to understand their structural and electronic properties better. For instance, pyrazole derivatives are synthesized through different methods, including the 3+2 annulation method and solvent-free synthesis approaches. These methods highlight the chemical versatility and reactivity of pyrazole compounds, enabling the production of a wide range of derivatives with potential applications in materials science, medicinal chemistry, and as ligands in inorganic chemistry (Naveen et al., 2021), (Al-Matar et al., 2010).
Electrochemical Applications
Pyrazole derivatives have been investigated for their electrochemical behavior, which is crucial for understanding their potential in electronic devices and sensors. The study of voltammetric behavior of certain pyrazole compounds in nonaqueous media has provided insights into the influence of various substituents on the mechanism of anodic oxidation, indicating their potential use in electrochemical applications (Costea et al., 2006).
Coordination Chemistry and Molecular Structures
Pyrazole derivatives have been explored for their use in coordination chemistry, demonstrating their ability to form complex structures with metal ions. These compounds act as ligands that can form coordination polymers with interesting properties for materials science. Studies have shown that pyrazole-based ligands can lead to the formation of coordination polymers with helical units, suggesting their utility in designing novel materials with specific optical or electronic properties (Sengupta et al., 2012).
Antimicrobial and Anti-tumor Activities
Research into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial and anti-tumor agents. Certain pyrazole compounds have shown promising activity against a range of bacteria and fungi, as well as against specific cancer cell lines. This highlights the potential of pyrazole derivatives in developing new therapeutic agents (Desai et al., 2017), (Gomha et al., 2016).
Propriétés
IUPAC Name |
1-benzyl-4-ethynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUXOAYMPIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)











